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  • Product: 4-Chloro-2-methoxyphenylboronic acid
  • CAS: 762287-57-0

Core Science & Biosynthesis

Protocols & Analytical Methods

Method

Application Notes and Protocols for Base Selection in Reactions of 4-Chloro-2-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to selecting the optimal base for Suzuki-Miyaura cross-coupling reactions involving 4-chloro-2-methoxy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal base for Suzuki-Miyaura cross-coupling reactions involving 4-chloro-2-methoxyphenylboronic acid. This critical reagent is frequently employed in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The choice of base is a crucial parameter that significantly influences reaction yield, rate, and selectivity.

Introduction to Base Selection

In the Suzuki-Miyaura coupling, the primary role of the base is to activate the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium catalyst. The selection of an appropriate base is dependent on several factors, including the electronic and steric properties of the coupling partners and the solvent system employed. Common bases used in these reactions include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., CsF, KF).

Quantitative Data on Base Performance

The following table summarizes the performance of various bases in the Suzuki-Miyaura coupling of aryl halides with substituted phenylboronic acids, including systems analogous to 4-chloro-2-methoxyphenylboronic acid. This data is compiled from multiple sources to provide a comparative overview.

Base Aryl Halide Boronic Acid Catalyst System Solvent Temperature (°C) Time (h) Yield (%) Reference
K₂CO₃4-BromoacetophenonePhenylboronic acidPd(II)-complex 7, TBABWater100183[1]
K₂CO₃1-chloro-4-methoxybenzenePhenylboronic acidPd-PEPPSI-CMPMeOH801297[2]
K₃PO₄5-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄1,4-Dioxane (B91453)/H₂O70-8018-2280[3]
Cs₂CO₃5-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄Toluene/H₂O70-8018-2270[3]
Na₂CO₃IodobenzenePhenylboronic acidCu(II) Salen complex@KCC-1DMF110495
NaOH4-bromo-N-Boc-benzenesulfonamidePhenylboronic acidPd(PPh₃)₄Dioxane/H₂O850.13-0.17-[4]
KOH4-bromoacetophenonePhenylboronic acidPd(II)-complex 7, TBABWater100194[1]
CsF2-chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidPd precatalystMeOH/THF---[5]

Note: The yields reported are for specific reactions cited in the literature and may vary depending on the exact substrates and conditions used. This table is intended to provide a general guideline for base selection.

Experimental Protocols

The following are detailed protocols for Suzuki-Miyaura coupling reactions using 4-chloro-2-methoxyphenylboronic acid with different bases. These protocols are based on established methodologies and can be adapted for specific research needs.[2][3]

Protocol 1: Suzuki-Miyaura Coupling using Potassium Carbonate (K₂CO₃)

This protocol is a general procedure for the coupling of 4-chloro-2-methoxyphenylboronic acid with an aryl bromide.

Materials:

  • 4-Chloro-2-methoxyphenylboronic acid (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water, degassed (1 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-2-methoxyphenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (1 mL).

  • Add the 1,4-dioxane (4 mL) and degassed water (1 mL) to the Schlenk flask containing the reagents.

  • Add the catalyst precursor solution to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling using Potassium Phosphate (B84403) (K₃PO₄)

This protocol provides an alternative base for the coupling reaction.

Materials:

  • 4-Chloro-2-methoxyphenylboronic acid (1.1 mmol)

  • Aryl bromide (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (6 mL)

  • Water, distilled (1.5 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and the aryl bromide (1.0 mmol) in 1,4-dioxane (6 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-chloro-2-methoxyphenylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), and distilled water (1.5 mL).

  • Reflux the reaction mixture at 70-80 °C for 18-22 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Process: Diagrams

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)(X)Ln A->B Oxidative Addition C Ar-Pd(II)(Ar')Ln B->C Transmetalation C->A Reductive Elimination H Ar-Ar' C->H D Ar-B(OH)2 G [Ar-B(OH)3]- D->G Activation E Ar'-X E->B F Base F->G G->C Experimental_Workflow start Start reagents Combine Aryl Halide, 4-Chloro-2-methoxyphenylboronic acid, and Base in a Schlenk Flask start->reagents atmosphere Establish Inert Atmosphere (Nitrogen or Argon) reagents->atmosphere solvent Add Degassed Solvent(s) atmosphere->solvent catalyst Prepare and Add Palladium Catalyst Solution reaction Heat and Stir Reaction Mixture catalyst->reaction solvent->catalyst monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Cool, Quench with Water, and Extract with Organic Solvent monitoring->workup Reaction Complete purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Obtain Pure Product purification->product

References

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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